methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethoxyphenyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, followed by esterification to introduce the benzoate group . The reaction conditions often require the use of catalysts such as 1,3-disulfonic acid imidazolium tetrachloroaluminate to enhance the efficiency and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacological agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its antioxidant properties can help mitigate oxidative stress by scavenging free radicals and reducing reactive oxygen species .
Comparison with Similar Compounds
Methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can be compared with other similar compounds, such as:
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Similar in structure but with tert-butyl groups instead of dimethoxyphenyl groups.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but differs in the overall structure and functional groups.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Another structurally related compound with different substituents on the aromatic ring.
Properties
Molecular Formula |
C29H30N2O6 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C29H30N2O6/c1-18-27(21-11-13-23(33-2)25(15-21)35-4)30-31(17-19-7-9-20(10-8-19)29(32)37-6)28(18)22-12-14-24(34-3)26(16-22)36-5/h7-16H,17H2,1-6H3 |
InChI Key |
YWXNMVCMJIBJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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